DL-ornithine hydrochloride

Description

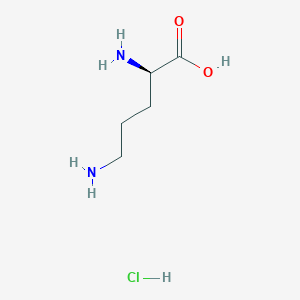

Structure

2D Structure

Propriétés

IUPAC Name |

2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1069-31-4 | |

| Record name | Ornithine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90920541 | |

| Record name | Ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | DL-Ornithine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22834-83-9, 1069-31-4, 16682-12-5, 3184-13-2 | |

| Record name | Ornithine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22834-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine DL-form monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16682-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diaminopentanoic acid hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1069-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ornithine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-ornithine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of DL-Ornithine Hydrochloride in the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ornithine hydrochloride, a salt of the non-proteinogenic amino acid ornithine, plays a pivotal role in the hepatic urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849). As a key intermediate, ornithine's availability and transport are critical for the cycle's efficient functioning. Deficiencies in the urea cycle lead to hyperammonemia, a life-threatening condition. This technical guide provides an in-depth analysis of the core function of this compound within the urea cycle, including its mechanism of action, the enzymes it interacts with, and its transport across the mitochondrial membrane. We present quantitative data on its effects on urea cycle intermediates and enzyme kinetics, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows to support researchers and professionals in drug development.

Introduction to the Urea Cycle and the Central Role of Ornithine

The urea cycle, also known as the ornithine cycle, is a series of five enzymatic reactions that convert toxic ammonia, a byproduct of amino acid catabolism, into urea, which is then safely excreted by the kidneys.[1][2] This process is essential for nitrogen homeostasis in terrestrial vertebrates. The cycle primarily occurs in the liver, with enzymes located in both the mitochondria and the cytosol of hepatocytes.[3][4]

Ornithine is a central intermediate in this cycle, acting as a carrier for the carbon and nitrogen atoms that ultimately form urea.[5] It is regenerated at the end of each cycle, highlighting its catalytic role.[5] The hydrochloride salt, this compound, is a common and stable form used in research and clinical applications to supplement ornithine levels.

Mechanism of Action of Ornithine in the Urea Cycle

The urea cycle can be conceptually divided into mitochondrial and cytosolic phases. Ornithine's journey through the cycle involves critical transport and enzymatic steps.

Mitochondrial Events

-

Transport into the Mitochondria: The cycle begins with the transport of ornithine from the cytosol into the mitochondrial matrix. This is facilitated by the ornithine translocase , also known as the ornithine/citrulline carrier (ORC).[6][7][8] There are two main isoforms, ORC1 (encoded by the SLC25A15 gene) and ORC2.[6] This transporter functions as an antiport, exchanging a molecule of cytosolic ornithine for a molecule of mitochondrial citrulline.[8]

-

Reaction with Carbamoyl (B1232498) Phosphate (B84403): Inside the mitochondrion, Ornithine Transcarbamylase (OTC) , a key enzyme of the urea cycle, catalyzes the condensation of ornithine with carbamoyl phosphate to form citrulline.[5][9][10] Carbamoyl phosphate itself is synthesized from ammonia and bicarbonate in a reaction catalyzed by carbamoyl phosphate synthetase I (CPS1), the rate-limiting step of the urea cycle.[4]

Cytosolic Events

-

Citrulline Export: The newly synthesized citrulline is transported out of the mitochondria into the cytosol in exchange for ornithine by the same ornithine translocase.[11]

-

Formation of Argininosuccinate (B1211890) and Arginine: In the cytosol, citrulline undergoes a series of reactions to form argininosuccinate and then arginine. These reactions are catalyzed by argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), respectively.[2]

-

Regeneration of Ornithine: The final step of the cycle is the hydrolysis of arginine by Arginase 1 to produce urea and regenerate ornithine.[2][12] This ornithine is then available to be transported back into the mitochondria to initiate another round of the cycle.

Quantitative Data

The following tables summarize key quantitative data regarding the role and effects of ornithine in the urea cycle.

Table 1: Kinetic Parameters of Key Proteins Involved in Ornithine Metabolism

| Protein | Substrate | K_m_ | V_max_ | Organism/System | Reference(s) |

| Ornithine Carrier (reconstituted) | Ornithine | 0.16 mM | 3.2 mmol/min per g protein | Rat Liver Mitochondria | [6] |

| Ornithine Carrier (reconstituted) | Citrulline | 3.6 mM | - | Rat Liver Mitochondria | [6] |

| Arginase (calf liver) | Arginine | 25.5 mM | 459 µmol/(min·mg) | Calf Liver | [13] |

| Arginase (ovine liver) | Arginine | 2.65 ± 0.39 mM | - | Ovine Liver | [14] |

Table 2: Effect of Ornithine Supplementation on Amino Acid Concentrations in Young Pigs

| Tissue | Amino Acid | Control (Arginine-deficient diet) | + Ornithine (4x isomolar) | Reference(s) |

| Plasma | Ornithine | - | Increased | [15][16] |

| Citrulline | - | Unaffected | [15][16] | |

| Liver | Ornithine | - | Increased | [15][16] |

| Proline | - | Increased | [15][16] | |

| Citrulline | - | Increased | [15][16] | |

| Kidney | Ornithine | - | Increased | [15][16] |

| Proline | - | Increased | [15][16] | |

| Muscle | Ornithine | - | Increased | [15][16] |

| Proline | - | Increased | [15][16] | |

| Brain | Glutamine | - | Decreased | [15][16] |

Table 3: Effect of Ornithine Concentration on Urea and Citrulline Synthesis in Isolated Rat Hepatocytes

| Ornithine Concentration | Rate of Citrulline Accumulation | Rate of Urea Production | Reference(s) |

| 0 to 40 mM | Increased hyperbolically (half-maximal at 8-12 mM) | Continued to increase | [9][17] |

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature procedures.[7][18]

Principle: Arginase catalyzes the hydrolysis of arginine to ornithine and urea. The urea produced is then measured colorimetrically.

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

Arginine Buffer (pH 9.5)

-

Mn Solution (e.g., 10 mM MnCl₂)

-

Reagent A and Reagent B (for urea colorimetric reaction, often containing diacetyl monoxime and thiosemicarbazide)

-

Urea Standard (e.g., 50 mg/dL)

-

Sample (cell lysate, tissue homogenate, plasma, or serum)

-

10 kDa molecular weight cut-off filter (for plasma/serum samples)

Procedure:

-

Sample Preparation:

-

Tissue: Homogenize 10 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[18]

-

Cells: Lyse ~1 x 10⁶ cells in 100 µL of lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 µM pepstatin A, 1 µM leupeptin, 0.4% Triton X-100). Centrifuge at 14,000 x g for 10 minutes at 4°C and use the supernatant.[7]

-

Plasma/Serum: Deplete endogenous urea using a 10 kDa cut-off filter.[7]

-

-

Standard Curve Preparation: Prepare a urea standard curve (e.g., 0 to 1 mM) by diluting the Urea Standard in dH₂O.

-

Arginase Reaction:

-

Prepare a 5x Substrate Buffer by mixing Arginine Buffer and Mn Solution.

-

In a 96-well plate, add 40 µL of sample to two separate wells (one for the sample and one for the sample blank).

-

Add 10 µL of 5x Substrate Buffer to the sample well.

-

Incubate the plate at 37°C for a desired time (e.g., 2 hours).

-

-

Urea Determination:

-

Prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B.

-

Add 200 µL of Urea Reagent to all wells (including standards, samples, and blanks). This stops the arginase reaction.

-

To the sample blank well, add 10 µL of 5x Substrate Buffer.

-

Incubate at room temperature for 60 minutes.

-

Read the absorbance at 430 nm.

-

-

Calculation: Subtract the blank readings from the sample readings and determine the arginase activity from the urea standard curve.

Ornithine Transcarbamylase (OTC) Activity Assay (Conceptual)

A detailed, standardized spectrophotometric assay protocol for OTC is less commonly available in a single source. However, the principle involves measuring the rate of citrulline formation from ornithine and carbamoyl phosphate.

Principle: OTC catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. The rate of citrulline production is measured, often using a colorimetric reaction.

Conceptual Steps:

-

Sample Preparation: Prepare liver tissue homogenates or mitochondrial fractions.

-

Reaction Mixture: Prepare a reaction buffer containing ornithine, carbamoyl phosphate, and other necessary co-factors at an optimal pH.

-

Enzyme Reaction: Initiate the reaction by adding the sample to the reaction mixture and incubate at 37°C.

-

Stopping the Reaction: Stop the reaction at various time points using an acid solution.

-

Citrulline Detection: Quantify the amount of citrulline produced using a colorimetric method, such as the diacetylmonoxime-thiosemicarbazide reaction, and measure the absorbance.

-

Calculation: Calculate the OTC activity based on the rate of citrulline formation.

Measurement of Urea Synthesis in Cultured Hepatocytes

This protocol is based on methods for assessing hepatocyte functionality in vitro.[8]

Principle: The amount of urea secreted by cultured hepatocytes into the culture medium is quantified as a measure of urea cycle activity.

Materials:

-

Cultured hepatocytes (primary or cell lines)

-

Culture medium

-

Ammonium chloride (NH₄Cl) solution

-

Reagents for colorimetric urea assay (as in section 4.1)

-

96-well plate

-

Multiplate reader

Procedure:

-

Cell Culture: Culture hepatocytes to the desired confluence.

-

Induction of Urea Synthesis: Replace the culture medium with fresh medium containing a known concentration of NH₄Cl (e.g., 5-10 mM) to provide the nitrogen source. Incubate for a defined period (e.g., 24-48 hours).

-

Sample Collection: Collect the culture supernatant at the end of the incubation period.

-

Urea Measurement: Perform a colorimetric urea assay on the collected supernatant as described in section 4.1.

-

Data Normalization: Normalize the urea concentration to the total protein content or cell number in each well.

Mandatory Visualizations

Urea Cycle Signaling Pathway

References

- 1. Functionality Testing of Primary Hepatocytes in Culture by Measuring Urea Synthesis. | Semantic Scholar [semanticscholar.org]

- 2. A simple screening method for heterozygous female patients with ornithine transcarbamylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modelling urea cycle disorders using iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of ornithine concentration on citrulline synthesis in mouse liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of ornithine and lactate on urea synthesis in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. [graphviz-interest] Finding circuits, and scaling nodes + text [graphviz-interest.research.att.narkive.com]

- 9. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Urea cycle metabolism: effects of supplemental ornithine or citrulline on performance, tissue amino acid concentrations and enzymatic activity in young pigs fed arginine-deficient diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Functionality Testing of Primary Hepatocytes in Culture by Measuring Urea Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. forum.graphviz.org [forum.graphviz.org]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

A Technical Guide to the Role of DL-Ornithine Hydrochloride in the Polyamine Biosynthesis Pathway

Executive Summary: Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are essential polycationic molecules vital for fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their biosynthesis is a tightly regulated metabolic pathway, with the enzyme ornithine decarboxylase (ODC) acting as the rate-limiting step.[3][4] This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.[5] Consequently, the availability of ornithine is a critical determinant of polyamine levels. DL-ornithine hydrochloride, as a stable salt of ornithine, serves as a crucial substrate and tool for researchers studying this pathway's enzymology, regulation, and therapeutic potential. This guide provides an in-depth examination of the polyamine biosynthesis pathway, the central role of ornithine, its metabolic regulation, and key experimental methodologies for its study, tailored for researchers, scientists, and drug development professionals.

The Polyamine Biosynthesis Pathway: A Core Cellular Process

Polyamines are indispensable for normal cell function.[1][6] They interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating gene expression, translation, and enzyme activity.[7] Dysregulation of polyamine metabolism is frequently observed in various pathologies, particularly cancer, where elevated levels are associated with uncontrolled cell growth.[1][8][9] This has made the polyamine biosynthesis pathway a significant target for therapeutic intervention.[7][10]

Ornithine: The Gateway to Polyamine Synthesis

The biosynthesis of polyamines in eukaryotes begins with the amino acid ornithine.[4] The decarboxylation of ornithine to form putrescine is the pathway's rate-limiting step, catalyzed by ornithine decarboxylase (ODC).[11] Subsequent enzymatic reactions convert putrescine into the higher polyamines, spermidine and spermine, using an aminopropyl group donated by decarboxylated S-adenosylmethionine (dcSAM).[4][5]

The central reaction catalyzed by ODC underscores the importance of ornithine availability. This compound is frequently used in experimental settings as a direct precursor to fuel this pathway, allowing for detailed investigation of its downstream effects and regulatory mechanisms.

Key Enzymes and Reactions

The synthesis of polyamines from ornithine is a multi-step enzymatic process. Ornithine is first converted to putrescine by ODC. Putrescine is then sequentially transformed into spermidine and spermine by spermidine synthase and spermine synthase, respectively.[12] These latter two enzymes utilize dcSAM as the aminopropyl donor, which is produced from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), another key regulatory point in the pathway.[4][13]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The role of polyamine metabolism in cellular function and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. Polyamine - Wikipedia [en.wikipedia.org]

- 8. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ornithine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 10. Inhibition of polyamine biosynthesis using difluoromethylornithine acts as a potent immune modulator and displays therapeutic synergy with PD1-blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of ODC on polyamine metabolism, hormone levels, cell proliferation and apoptosis in goose ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of DL-Ornithine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-ornithine hydrochloride is a salt of the non-proteinogenic amino acid ornithine. Ornithine plays a pivotal role in several key metabolic pathways, most notably the urea (B33335) cycle, where it is essential for the detoxification of ammonia (B1221849). Beyond its role in nitrogen metabolism, ornithine serves as a crucial precursor for the biosynthesis of polyamines and the amino acid proline. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its physicochemical characteristics, metabolic significance, and its applications in research and drug development. Detailed experimental protocols for the analysis of ornithine and related enzymatic activities are also presented, alongside visualizations of key metabolic pathways.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key quantitative properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₃ClN₂O₂ | |

| Molecular Weight | 168.62 g/mol | |

| Melting Point | ~233 °C (decomposes), 245 °C (decomposes) | [1] |

| Solubility in Water | 543 mg/mL (at 20°C), 100 g/L | [2][3] |

| pKa Values (Ornithine) | pK₁': 1.71, 1.94; pK₂': 8.65, 8.69; pK₃': 10.76 | [4][5] |

Metabolic Significance

Ornithine is a central node in nitrogen metabolism and biosynthetic pathways. Its three primary metabolic fates are its participation in the urea cycle and its role as a precursor for polyamine and proline synthesis.

The Urea Cycle

The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the detoxification of ammonia in mammals, converting it to the less toxic compound urea, which is then excreted. This cycle primarily occurs in the liver. Ornithine acts as a carrier of nitrogen atoms within this cycle. The key steps involving ornithine are:

-

Ornithine Transcarbamylase (OTC): In the mitochondrial matrix, ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline. This reaction is catalyzed by ornithine transcarbamylase.

-

Regeneration of Ornithine: After a series of reactions in the cytosol, arginine is cleaved by arginase to produce urea and regenerate ornithine. Ornithine is then transported back into the mitochondria to continue the cycle.

Deficiencies in urea cycle enzymes, such as ornithine transcarbamylase deficiency, can lead to hyperammonemia, a life-threatening condition.[3][6][7]

Polyamine Synthesis

Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These polycationic molecules are essential for cell growth, proliferation, and differentiation. The first and rate-limiting step in this pathway is the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[8] Due to the critical role of polyamines in cell proliferation, ODC is a target for cancer therapy.[9][10]

Proline Synthesis

Ornithine can be converted to proline, an amino acid important for protein structure and function, particularly in collagen. This conversion occurs via the action of ornithine aminotransferase (OAT), which transforms ornithine into glutamate-γ-semialdehyde. This intermediate then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline by P5C reductase.[11][12][13]

Enzyme Kinetics

The efficiency of ornithine metabolism is dictated by the kinetic properties of the enzymes involved. The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half its maximal velocity.

| Enzyme | Substrate | Kₘ Value | Organism/Tissue Source | References |

| Ornithine Decarboxylase | L-Ornithine | 0.95 mM | Aspergillus terreus | [14] |

| Ornithine Transcarbamylase | Ornithine | 0.4 mM | Hepatic | [2] |

| Ornithine Aminotransferase | Ornithine | 2 mM, 4.7 mM | Vigna aconitifolia, Squash | [15] |

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]ornithine.[16]

Materials:

-

[1-¹⁴C]L-ornithine

-

ODC extraction buffer (e.g., Tris-HCl buffer with DTT and EDTA)

-

Pyridoxal-5-phosphate (PLP)

-

Hyamine hydroxide (B78521) or other CO₂ trapping agent

-

Scintillation vials and cocktail

-

Sulfuric acid or other acid to stop the reaction

Procedure:

-

Prepare cell or tissue extracts in ODC extraction buffer.

-

Set up reaction tubes containing the extract, PLP, and buffer.

-

Initiate the reaction by adding [1-¹⁴C]L-ornithine.

-

Seal the tubes with a stopper holding a filter paper soaked in a CO₂ trapping agent.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by injecting acid into the reaction mixture.

-

Continue incubation to ensure complete trapping of the released ¹⁴CO₂.

-

Transfer the filter paper to a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate ODC activity based on the amount of ¹⁴CO₂ produced per unit of time and protein.

Quantification of Ornithine by HPLC

High-performance liquid chromatography (HPLC) is a common method for the quantification of ornithine in biological samples. Pre-column derivatization is often employed to enhance detection.[17][18][19]

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Derivatizing agent (e.g., o-phthalaldehyde/3-mercaptopropionic acid, OPA/3-MPA)

-

Mobile phases (e.g., acetate (B1210297) buffer and acetonitrile (B52724) gradient)

-

Ornithine standards

-

Protein precipitation agent (e.g., ethanol (B145695) or perchloric acid)

Procedure:

-

Sample Preparation: Deproteinize plasma or tissue homogenate samples using a suitable precipitation agent. Centrifuge to remove precipitated proteins.

-

Derivatization: Mix the supernatant with the derivatizing agent (e.g., OPA/3-MPA) and allow the reaction to proceed for a short, defined time.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC system.

-

Separation: Elute the derivatized amino acids using a gradient of the mobile phases.

-

Detection: Detect the derivatized ornithine using a fluorescence or UV detector at the appropriate wavelength.

-

Quantification: Create a standard curve using known concentrations of derivatized ornithine standards. Determine the concentration of ornithine in the samples by comparing their peak areas to the standard curve.

Applications in Research and Drug Development

Cell Culture Studies

This compound is utilized in cell culture primarily in two forms: as a media supplement and as a component of poly-L-ornithine for coating culture surfaces.

-

Media Supplement: L-ornithine monohydrochloride is added to cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM), to support cell growth and study metabolic pathways.[4][20][21] For instance, it is used in studies of mitochondrial function and in the culture of Chinese Hamster Ovary (CHO) cells for recombinant protein production.[4]

-

Poly-L-Ornithine Coating: Poly-L-ornithine is a synthetic polymer of ornithine used to coat culture dishes. Its positive charge enhances the attachment of cells, particularly neurons, to the culture surface. A typical working concentration for coating is 0.1 mg/mL.[4]

Cancer Research

The central role of ornithine in polyamine synthesis makes it a focal point in cancer research. Elevated polyamine levels are associated with increased cell proliferation and are a hallmark of many cancers. Ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway, is a well-established target for cancer therapy. Inhibitors of ODC, such as difluoromethylornithine (DFMO), have been investigated for their anti-tumor effects.[9][10] Studies have shown that targeting ornithine metabolism can sensitize cancer cells to chemotherapy.[9] For example, in triple-negative breast cancer cells, treatment with the ODC inhibitor DFMO enhanced the efficacy of cytotoxic drugs.[9] Furthermore, some cancer types, like pancreatic cancer, show a high dependence on ornithine synthesis via OAT, making this enzyme a potential therapeutic target.[5] Conversely, in some contexts, such as colorectal adenoma and adenocarcinoma, supplementation with L-arginine, a precursor to ornithine, has been shown to reduce cell proliferation and ODC activity.[22]

Conclusion

This compound is a biochemically significant compound with diverse roles in metabolism and cellular processes. Its central position in the urea cycle, polyamine synthesis, and proline biosynthesis underscores its importance in both normal physiology and pathological conditions such as metabolic disorders and cancer. The availability of robust experimental protocols for its quantification and the analysis of related enzyme activities facilitates further research into its multifaceted roles. A thorough understanding of the biochemical properties of this compound is crucial for researchers, scientists, and drug development professionals seeking to modulate these pathways for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 4. L-Ornithine in Cell Culture [sigmaaldrich.com]

- 5. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metabolicsupportuk.org [metabolicsupportuk.org]

- 7. Ornithine Transcarbamylase Deficiency | Children's Hospital of Philadelphia [chop.edu]

- 8. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]

- 12. Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical characterization, homology modeling and docking studies of ornithine delta-aminotransferase--an important enzyme in proline biosynthesis of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. impactfactor.org [impactfactor.org]

- 18. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. CAS-3184-13-2, L-Ornithine Monohydrochloride (From non-animal source) Cell Culture Tested 99.0% Manufacturers, Suppliers & Exporters in India | TC1093 [cdhfinechemical.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. aacrjournals.org [aacrjournals.org]

DL-Ornithine Hydrochloride: A Versatile Precursor for Proline and Glutamate Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DL-ornithine hydrochloride serves as a critical precursor in the biosynthesis of the amino acids proline and glutamate (B1630785), pivotal molecules in cellular metabolism, protein structure, and neurotransmission. Understanding the enzymatic conversion of ornithine is paramount for researchers in metabolic engineering, cancer biology, and neuropharmacology. This technical guide provides a comprehensive overview of the biochemical pathways, detailed experimental protocols for monitoring these conversions, and quantitative data to support experimental design. The intricate relationship between ornithine, proline, and glutamate metabolism is detailed, offering a valuable resource for scientists and professionals in drug development seeking to modulate these pathways for therapeutic benefit.

Introduction

Ornithine, a non-proteinogenic amino acid, occupies a central position in cellular metabolism, most notably as an intermediate in the urea (B33335) cycle. Beyond its role in nitrogen detoxification, ornithine is a key substrate for the synthesis of polyamines, proline, and glutamate.[1] The hydrochloride salt of DL-ornithine is a stable and soluble form commonly utilized in research and pharmaceutical applications.[2][3] The conversion of ornithine to proline and glutamate is governed by a series of enzymatic reactions, primarily initiated by ornithine aminotransferase (OAT). The resulting intermediate, Δ1-pyrroline-5-carboxylate (P5C), stands at a metabolic crossroads, leading to either proline or glutamate synthesis.[4][5] The dysregulation of these pathways has been implicated in various pathological conditions, including cancer and metabolic disorders, making the enzymes involved attractive targets for drug development.[1][6]

Biochemical Pathways

The metabolic fate of ornithine as a precursor for proline and glutamate is determined by a two-step enzymatic process.

2.1. Conversion of Ornithine to Δ1-Pyrroline-5-Carboxylate (P5C)

The initial and rate-limiting step is the reversible transamination of L-ornithine's δ-amino group to α-ketoglutarate, a reaction catalyzed by the mitochondrial enzyme Ornithine Aminotransferase (OAT) (EC 2.6.1.13).[7][8] This reaction yields L-glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C).[9]

2.2. Conversion of P5C to Proline

P5C can be reduced to L-proline by the NAD(P)H-dependent enzyme Pyrroline-5-Carboxylate Reductase (PYCR) (EC 1.5.1.2).[10][11] This is the final step in proline biosynthesis from ornithine.[12]

2.3. Conversion of P5C to Glutamate

Alternatively, P5C can be oxidized to L-glutamate by the NAD(P)+-dependent enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) (EC 1.2.1.88).[13] This pathway provides a direct link between ornithine and the glutamate pool.

The interplay between these pathways is crucial for maintaining cellular homeostasis and is subject to complex regulatory mechanisms.

Below is a diagram illustrating the core biochemical pathway.

Quantitative Data

The efficiency of ornithine conversion to proline and the kinetic properties of the involved enzymes are critical parameters for experimental design. The following tables summarize key quantitative data from the literature.

Table 1: In Vivo Conversion Rates

| Cell Line | Precursor | Product | Conversion Rate | Reference |

| Chinese Hamster Ovary (CHO) | L-Ornithine | L-Proline | 1.6 nmol/h/10^6 cells | [14] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m | V_max | Reference |

| Pyrroline-5-Carboxylate Reductase (PYCR) | Clostridium sticklandii | Δ1-Pyrroline-5-Carboxylate | 0.19 mM | 4.3 nkat/mg protein | [2] |

| Pyrroline-5-Carboxylate Reductase (PYCR) | Clostridium sticklandii | NADH | 0.025 mM | 4.3 nkat/mg protein | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the conversion of this compound to proline and glutamate.

4.1. General Experimental Workflow

The following diagram outlines a typical workflow for investigating ornithine metabolism in a cellular context.

4.2. Ornithine Aminotransferase (OAT) Activity Assay (Spectrophotometric)

This protocol is adapted from methods utilizing ninhydrin (B49086) to detect the product P5C.[15][16]

-

Principle: OAT catalyzes the conversion of ornithine to P5C. P5C reacts with ninhydrin under acidic conditions to produce a colored compound that can be measured spectrophotometrically at 510 nm.

-

Reagents:

-

100 mM Potassium pyrophosphate buffer, pH 8.0

-

25 mM α-ketoglutarate

-

100 mM L-ornithine

-

0.1 M Pyridoxal-5'-phosphate (PLP)

-

3 N Perchloric acid

-

2% (w/v) Ninhydrin solution

-

Enzyme extract (cell or tissue lysate)

-

-

Procedure:

-

Prepare a reaction mixture containing 50 µL of pyrophosphate buffer, 10 µL of α-ketoglutarate, 20 µL of L-ornithine, and 10 µL of PLP.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme extract.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 30 µL of 3 N perchloric acid.

-

Add 20 µL of 2% ninhydrin solution.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 510 nm.

-

A standard curve using known concentrations of P5C should be generated to quantify the results.

-

4.3. Pyrroline-5-Carboxylate Reductase (PYCR) Activity Assay (Spectrophotometric)

This protocol is based on monitoring the oxidation of NAD(P)H.[4][17]

-

Principle: PYCR catalyzes the reduction of P5C to proline with the concomitant oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm is proportional to the enzyme activity.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM DL-P5C (prepare fresh)

-

2 mM NAD(P)H

-

Enzyme extract

-

-

Procedure:

-

In a cuvette, combine 850 µL of Tris-HCl buffer, 50 µL of DL-P5C, and 50 µL of NAD(P)H.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of NAD(P)H oxidation can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

4.4. Quantification of Proline and Glutamate by GC-MS

This protocol provides a general guideline for the derivatization and analysis of amino acids.[7][12][18]

-

Principle: Amino acids are non-volatile and require derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A common method involves silylation.

-

Sample Preparation and Derivatization:

-

Extract metabolites from cells or tissues using a suitable method, such as perchloric acid precipitation followed by neutralization.

-

Lyophilize the extracts to complete dryness.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and 50 µL of pyridine (B92270) to the dried sample.

-

Incubate at 60°C for 30 minutes to facilitate derivatization.

-

-

GC-MS Analysis:

-

GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Oven Program: A temperature gradient is used to separate the derivatized amino acids (e.g., initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min).

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

Quantification: Use stable isotope-labeled internal standards for proline and glutamate for accurate quantification. Create standard curves with known concentrations of derivatized amino acids.

-

4.5. Quantification of Proline and Glutamate by HPLC

This protocol outlines a common pre-column derivatization method using o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines like proline.[19][20]

-

Principle: Amino acids are derivatized with fluorescent tags to enable their detection by a fluorescence detector after separation by reverse-phase HPLC.

-

Derivatization (automated in-injector or manual):

-

Mix the sample with OPA reagent to derivatize primary amino acids.

-

Subsequently, add FMOC reagent to derivatize secondary amino acids (proline).

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: A fluorescence detector is used with appropriate excitation and emission wavelengths for the OPA and FMOC derivatives.

-

Quantification: Calibrate using external standards of proline and glutamate.

-

Signaling Pathways and Regulatory Considerations

The metabolic flux through the ornithine-proline-glutamate axis is tightly regulated and integrated with other metabolic pathways, such as the urea cycle and polyamine synthesis. The availability of substrates and cofactors, as well as allosteric regulation and transcriptional control of the key enzymes, all contribute to the overall output of these pathways. For instance, in some cellular contexts, the conversion of ornithine to proline is enhanced under conditions of increased arginine catabolism.[10] Understanding these regulatory networks is crucial for predicting the effects of therapeutic interventions targeting this axis.

The following diagram illustrates the logical relationship in the regulation of these pathways.

Conclusion

This compound is a valuable tool for investigating the intricate metabolic pathways leading to proline and glutamate synthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the roles of these pathways in health and disease. By applying these methodologies, a deeper understanding of the regulation and dysregulation of ornithine metabolism can be achieved, paving the way for novel therapeutic strategies.

References

- 1. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. helixchrom.com [helixchrom.com]

- 6. mdpi.com [mdpi.com]

- 7. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 9. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of ornithine as a proline precursor in healing wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 13. A new sensitive and convenient assay of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The importance of ornithine as a precursor for proline in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]

- 18. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutamate, Ornithine, Arginine, Proline, and Polyamine Metabolic Interactions: The Pathway Is Regulated at the Post-Transcriptional Level - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

A Technical Guide to the Synthesis and Structural Analysis of DL-Ornithine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and structural analysis of DL-ornithine hydrochloride, a racemic mixture of the non-proteinogenic amino acid ornithine. This document details established synthetic routes and provides a thorough examination of the analytical techniques used to elucidate its structure.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A classic and efficient method is the one described by Albertson and Archer, which utilizes ethyl acetamidomalonate as a starting material.[1][2] Alternative general methods for amino acid synthesis, such as the Strecker and Gabriel syntheses, are also applicable.

Synthesis via Ethyl Acetoamidomalonate[1]

This synthetic route involves the Michael addition of ethyl acetamidomalonate to acrylonitrile (B1666552), followed by reduction of the nitrile group and subsequent hydrolysis. The overall yield reported for this multi-step synthesis is 83%.[1]

Experimental Protocol:

-

Synthesis of Ethyl α-acetamido-α-carbethoxy-γ-cyanobutyrate: A solution of ethyl acetamidomalonate in ethanol (B145695) is treated with acrylonitrile in the presence of a basic catalyst. The reaction mixture is stirred until the reaction is complete, and the product is isolated by crystallization.

-

Reduction of the Nitrile: The resulting cyano-ester is catalytically hydrogenated using Raney nickel catalyst under pressure.[1] This step reduces the nitrile group to a primary amine.

-

Hydrolysis and Decarboxylation: The reduced intermediate is then hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid. This step removes the acetyl and ester protecting groups and results in the formation of this compound.

-

Purification: The final product is purified by recrystallization from an appropriate solvent system, such as ethanol-water.

Alternative Synthetic Routes

-

Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[3][4][5][6][7] For ornithine, the synthesis would start with a protected 4-aminobutanal.

-

Gabriel Synthesis: This route utilizes potassium phthalimide (B116566) to introduce the α-amino group by nucleophilic substitution on an α-halo ester.[8][9][10][11] The synthesis of ornithine would require a suitable starting material with a protected δ-amino group.

Structural Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques to determine its connectivity, stereochemistry, and three-dimensional arrangement in the solid state.

X-ray Crystallography

X-ray diffraction is a powerful technique for determining the precise atomic arrangement in a crystalline solid.[12] While a specific crystal structure for the DL-racemate was not found in the initial search, the crystal structure of L-ornithine hydrochloride has been reported.[12] In the solid state, the molecule exists as a zwitterion, with the carboxyl group deprotonated (COO⁻) and the amino groups protonated (NH₃⁺). The hydrochloride ion provides charge balance.

Table 1: Crystallographic Data for L-Ornithine L-Aspartate Hemihydrate (as an example of an ornithine salt crystal structure) [13]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 21.858 |

| b (Å) | 4.718 |

| c (Å) | 18.046 |

| β (°) | 137.4 |

Note: Data for this compound may differ.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule in solution. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 2: ¹H NMR Spectral Data for L-Ornithine Hydrochloride [14]

| Proton | Chemical Shift (ppm) |

| α-CH | 3.802 |

| δ-CH₂ | 3.070 |

| β-CH₂ | 1.95 |

| γ-CH₂ | 1.85, 1.76 |

Note: In an achiral solvent, the NMR spectrum of this compound is expected to be identical to that of the L- or D-enantiomer.

FT-IR spectroscopy provides information about the functional groups present in the molecule. The vibrational frequencies of the bonds are sensitive to the molecular structure.[15]

Table 3: Key FT-IR Absorption Bands for L-Ornithine Monohydrochloride [15][16]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2800 | C-H stretching (CH₂) |

| ~2950, 2964 (Raman) | Symmetric CH₂ stretching |

| ~2990 (Raman) | Asymmetric CH₂ stretching |

| ~1630 | NH₃⁺ asymmetric deformation |

| ~1500-1600 | N-H bending |

| ~1400-1420 | COO⁻ symmetric stretching |

Visualized Workflows

Synthesis Workflow: Albertson and Archer Method

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. news-medical.net [news-medical.net]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. The crystal structure of L-ornithine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray studies on crystalline complexes involving amino acids and peptides. IX. Crystal structure of L-ornithine L-aspartate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR [m.chemicalbook.com]

- 15. malayajournal.org [malayajournal.org]

- 16. researchgate.net [researchgate.net]

Ornithine Decarboxylase (ODC): A Technical Guide to its Function and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine decarboxylase (ODC) is a pivotal enzyme in cellular physiology, serving as the rate-limiting step in the biosynthesis of polyamines—small, ubiquitous polycations essential for cell growth, differentiation, and survival. This guide provides a comprehensive technical overview of ODC's function, its intricate regulatory mechanisms, and detailed experimental protocols for its study, aimed at professionals in research and drug development.

Core Function of Ornithine Decarboxylase

ODC catalyzes the decarboxylation of L-ornithine to produce putrescine, the precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine.[1][2] These molecules are crucial for a multitude of cellular processes, including:

-

Stabilization of nucleic acid and protein structures: Polyamines interact with negatively charged molecules like DNA, RNA, and proteins, influencing their conformation and function.

-

Regulation of gene expression and translation: Polyamines can modulate chromatin structure and the translational machinery.[3]

-

Cell cycle progression and proliferation: Elevated ODC activity and polyamine levels are strongly correlated with cellular proliferation.[4]

-

Ion channel modulation: Polyamines can directly interact with and modulate the activity of various ion channels.

-

Mitochondrial function: ODC activity and polyamines are necessary for maintaining mitochondrial integrity and function, particularly in rapidly dividing cells like enterocytes.[5]

Given its central role in cell proliferation, ODC is a well-established target for anti-cancer and anti-parasitic drug development.[6]

Structural and Catalytic Properties

The active form of ODC is a homodimer, with each monomer comprising two domains: an α/β barrel domain that binds the essential cofactor pyridoxal (B1214274) 5'-phosphate (PLP), and a β-sheet domain.[7] The active site is formed at the interface of the two monomers, highlighting the importance of dimerization for catalytic activity.[7][8]

The catalytic mechanism involves the formation of a Schiff base between PLP and L-ornithine, followed by decarboxylation to form a quinoid intermediate. This intermediate is then reprotonated, and the product, putrescine, is released.[9]

Quantitative Data: Kinetic Parameters and Protein Stability

The following tables summarize key quantitative data for ODC from various sources.

| Parameter | Value | Organism/Cell Line | Reference(s) |

| K | 0.12 mM | Calf Liver | [10] |

| 1.7 mM | Lactobacillus sp. 30a | [11] | |

| 0.95 mM | Aspergillus terreus | [2] | |

| 0.13 µM & 33 µM | Physarum polycephalum (two forms) | [12] | |

| K | 2.0 µM | Calf Liver | [10] |

| k | ~225 min⁻¹ | Human | [9] |

| V | 20.54 ± 1.65 µmol/min/mg (unphosphorylated) | RAW264 cells | |

| 30.61 ± 2.6 µmol/min/mg (phosphorylated) | RAW264 cells | ||

| Specific Activity | 150 - 200 µmol/min/mg | Lactobacillus sp. 30a | [11] |

| 1.0 x 10⁶ - 1.4 x 10⁶ nmol/h/mg | Mouse Kidney | [13] | |

| Half-life | 5 - 30 min | Mammalian tissues | [14][15] |

| ~22 min | Rat intestinal mucosa | [14][15] | |

| 20 min (unstimulated) | IEC-6 cells | [14] | |

| 35 min (asparagine-stimulated) | IEC-6 cells | [14] | |

| 9 - 15 min (uninduced) | HeLa cells | [16] | |

| ~60 min (induced) | HeLa cells | [16] | |

| 20 h (at 37°C) | Aspergillus terreus | [2] | |

| 6 h (at 45°C) | Aspergillus terreus | [2] |

Table 1: Kinetic and Stability Parameters of Ornithine Decarboxylase.

| Inhibitor | IC₅₀ Value | Cell Line/Organism | Reference(s) |

| DFMO (Eflornithine) | ~7.5 µM (D-DFMO) | Human ODC | [17] |

| 252 µM | Purified Human ODC | [18][19] | |

| 3.0 mM | BE(2)-C neuroblastoma cells | ||

| 10.6 mM | SMS-KCNR neuroblastoma cells | [20] | |

| 25.8 mM | CHLA90 neuroblastoma cells | [20] | |

| 0.1 - 5.0 mM (effective concentration) | Human adenocarcinoma cell lines | [4] | |

| Allicin | 11 nM | Purified Human ODC | [21][18][19] |

| 9 - 19 µM | Human neuroblastoma cells | [21][18] | |

| Curcumin | 0.04 µg/mL | Aspergillus terreus ODC | [2] |

Table 2: IC₅₀ Values of Ornithine Decarboxylase Inhibitors.

Regulation of Ornithine Decarboxylase

The expression and activity of ODC are tightly controlled at multiple levels to ensure appropriate polyamine homeostasis.

Transcriptional Regulation

The ODC gene (ODC1) is an immediate early response gene, and its transcription is rapidly induced by a wide array of stimuli, including growth factors, hormones, and oncogenic signals.

Translational Regulation

The 5' untranslated region (UTR) of ODC mRNA is long and highly structured, containing an internal ribosome entry site (IRES) that allows for cap-independent translation. The translation of ODC mRNA is sensitive to the levels of active eukaryotic initiation factor 4E (eIF-4E) and is also subject to negative feedback regulation by polyamines.[3]

Post-Translational Modifications

ODC undergoes several post-translational modifications that influence its activity and stability:

-

Phosphorylation: Phosphorylation of ODC can increase its catalytic efficiency and intracellular stability.

-

Transamidation: Transglutaminase-catalyzed transamidation of glutamine residues may alter ODC function and lead to its translocation to the nucleolus.

Regulation by Antizyme and Proteasomal Degradation

A key feature of ODC regulation is its rapid, ubiquitin-independent degradation by the 26S proteasome.[17] This process is mediated by a family of proteins called antizymes. The synthesis of antizyme is induced by high levels of polyamines through a ribosomal frameshifting mechanism. Antizyme binds to the ODC monomer, which disrupts the active ODC dimer and targets it for degradation by the 26S proteasome.[8] Polyamines can also directly promote this antizyme-mediated degradation.[8]

Signaling and Regulatory Pathways

References

- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 2. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative quantification of mRNA transcript levels by qPCR [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyamines directly promote antizyme-mediated degradation of ornithine decarboxylase by the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ornithine decarboxylase from calf liver. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Physical and kinetic distinction of two ornithine decarboxylase forms in Physarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two-step purification of mouse kidney ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Intestinal ornithine decarboxylase: half-life and regulation by putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ornithine decarboxylase inactivation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of DL-Ornithine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-ornithine hydrochloride. The information presented herein is crucial for maintaining the integrity, purity, and potency of this compound in research and pharmaceutical development settings. While direct, quantitative stability studies on this compound are limited in publicly available literature, this guide synthesizes existing data, information on related compounds, and established principles from regulatory guidelines to provide a thorough understanding of its stability profile.

Overview of this compound Stability

This compound is a salt of the non-proteinogenic amino acid ornithine. As a crystalline solid, it is generally considered stable under standard storage conditions. However, like many amino acid hydrochlorides, its stability can be influenced by environmental factors such as temperature, humidity, light, and pH, particularly when in solution.

Key Stability Attributes:

-

Solid-State Stability: In its solid, crystalline form, this compound is relatively stable. One supplier of the L-enantiomer, L-ornithine hydrochloride, indicates a shelf life of at least four years when stored at -20°C. While this provides a general indication, specific long-term and accelerated stability data for the DL-racemic mixture at various temperatures and humidity levels are not extensively documented.

-

Solution Stability: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. Amino acid solutions can be susceptible to microbial growth and chemical degradation over time. It is generally recommended to use freshly prepared aqueous solutions.

-

Photosensitivity: Based on forced degradation studies of a related compound, eflornithine (B1671129) hydrochloride, there is a potential for slight photodegradation. Therefore, protection from light is a prudent measure for both the solid material and its solutions.

-

Oxidative Sensitivity: The same studies on eflornithine hydrochloride also suggest a slight susceptibility to oxidative stress. Contact with strong oxidizing agents should be avoided.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on manufacturer safety data sheets and general best practices for amino acid hydrochlorides:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8°C) or Frozen (-20°C) for long-term storage. Room temperature for short-term storage. | Lower temperatures slow down potential degradation reactions. |

| Humidity | Dry environment. Store in a well-sealed container. | To prevent hygroscopicity and potential hydrolytic degradation. |

| Light | Protect from light. Store in an opaque or amber container. | To mitigate the risk of photodegradation. |

| Atmosphere | Store in a well-ventilated place. | General laboratory safety practice. |

| Incompatibilities | Strong oxidizing agents. | To prevent oxidative degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated in the literature, potential degradation mechanisms can be inferred from the chemical structure of ornithine and studies on related amino acids.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability should involve a forced degradation study followed by the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule. The following is a general protocol based on ICH guidelines.

Objective: To generate degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

Milli-Q water or equivalent

-

HPLC grade solvents (e.g., acetonitrile (B52724), methanol)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid State): Place a known quantity of solid this compound in a calibrated oven at 60°C for 48 hours.

-

Thermal Degradation (Solution): Heat an aliquot of the stock solution at 60°C for 48 hours.

-

Photolytic Degradation (Solid State): Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Photolytic Degradation (Solution): Expose an aliquot of the stock solution in a quartz cuvette to the same photolytic conditions as the solid sample.

-

-

Sample Analysis: After the specified time points, withdraw samples. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method. Analyze an unstressed sample as a control.

Stability-Indicating HPLC Method

Example HPLC Method (Adaptable for this compound):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of a buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Derivatization: Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) is a common method for primary amines.

-

Detection: Fluorescence or UV detection at a wavelength appropriate for the OPA-derivatized amino acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Method Validation: The adapted method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for this compound stability testing.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are related to its handling in solution and potential, albeit slight, sensitivity to light and oxidative conditions. For rigorous research and pharmaceutical development, it is imperative to conduct specific stability studies following established regulatory guidelines. The protocols and information provided in this guide offer a robust framework for ensuring the quality and integrity of this compound. Researchers should, however, always refer to the certificate of analysis and safety data sheet provided by the specific supplier for the most accurate and lot-specific information.

Investigating the Physiological Effects of DL-Ornithine Supplementation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines, proline, and glutamate. While supplementation with L-ornithine has been investigated for its potential therapeutic and ergogenic effects, there is a significant lack of scientific literature on the physiological effects of DL-ornithine, the racemic mixture of D- and L-ornithine. This technical guide provides a comprehensive overview of the known physiological effects of ornithine supplementation, with a primary focus on the extensively studied L-isomer due to the scarcity of data on the DL-form. The guide summarizes quantitative data from key studies, details experimental protocols, and visualizes the core metabolic pathways involving ornithine.

Introduction: The DL-Ornithine Enigma

The user's interest lies in DL-ornithine, a mixture of the D- and L-enantiomers of this amino acid. However, a thorough review of the scientific literature reveals that research on ornithine supplementation has almost exclusively focused on the L-isomer.

The metabolic fate of D-ornithine in mammals is not well-documented. It is known to be a substrate for D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids, leading to the production of an α-keto acid, ammonia (B1221849), and hydrogen peroxide.[1][2] This pathway serves as a detoxification mechanism for D-amino acids.[3] Unlike some microorganisms which possess ornithine racemase to interconvert D- and L-ornithine, this enzyme has not been identified in humans.[4][5][6][7] Consequently, it is unlikely that the D-ornithine component of a DL-ornithine supplement contributes to the known physiological effects of L-ornithine.

Given this significant gap in the literature, this guide will henceforth focus on the physiological effects of L-ornithine supplementation, as this is where a substantial body of evidence exists. The findings presented should be understood to be specific to the L-isomer.

Pharmacokinetics of L-Ornithine

L-ornithine, when administered orally, is absorbed from the small intestine via active transport.[8] When administered as L-ornithine L-aspartate (LOLA), it dissociates, and both amino acids are absorbed.[9][10][11]

Following oral administration of LOLA, the peak plasma level of L-ornithine is reached within 30-60 minutes, achieving levels approximately five times higher than baseline, and returning to normal within 7 hours.[9][12] Intravenous administration results in a faster and higher peak, reaching ten times the basal level in 30 minutes, with a similar return to baseline.[9][12] The oral bioavailability of L-ornithine from LOLA is reported to be 82.2%.[12]

Core Physiological Effects of L-Ornithine Supplementation

Ammonia Detoxification and Hepatic Function

L-ornithine is a central component of the urea cycle, the primary metabolic pathway for the detoxification of ammonia in the liver.[8] By providing substrate for ornithine transcarbamylase, L-ornithine supplementation is proposed to enhance the capacity of the urea cycle, thereby promoting the conversion of ammonia to urea.[13] This is particularly relevant in conditions of hyperammonemia, such as hepatic encephalopathy (HE).[13][14] Clinical trials have demonstrated that L-ornithine L-aspartate (LOLA) can effectively reduce blood ammonia levels and improve clinical outcomes in patients with HE.[13][14]

Athletic Performance and Fatigue Reduction